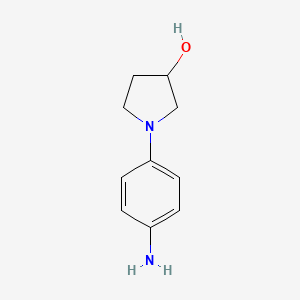

1-(4-Aminophenyl)-3-pyrrolidinol

Description

Historical Context and Emergence in Chemical Research of 1-(4-Aminophenyl)-3-pyrrolidinol

The precise historical timeline of the first synthesis of this compound is not prominently documented in readily available scientific literature. Its appearance in chemical databases and patents suggests its recognition as a useful building block in organic synthesis. The compound has been cataloged by various chemical suppliers, indicating its availability for research and development purposes. matrixscientific.comsmolecule.comchemicalbook.com Its emergence is tied to the broader exploration of substituted pyrrolidines and aminophenyl compounds in medicinal chemistry and materials science.

Significance of the Pyrrolidine (B122466) and Aminophenyl Scaffold in Bioactive Molecule Design

The value of this compound as a synthetic intermediate is rooted in the well-established importance of its two core structural components.

The pyrrolidine scaffold , a five-membered nitrogen-containing heterocycle, is a privileged structure in drug discovery. nih.gov Its non-planar, three-dimensional nature allows for the creation of molecules with well-defined spatial arrangements, which is crucial for specific interactions with biological targets. nih.gov The pyrrolidine ring is a common feature in a wide array of biologically active compounds, including those with anticancer, antibacterial, and central nervous system activities. nih.gov Synthetic strategies to create and functionalize the pyrrolidine ring are a significant area of organic chemistry research. nih.govnih.govorganic-chemistry.org

The aminophenyl group , an aniline (B41778) derivative, is another critical component in the design of bioactive molecules. It can serve as a key pharmacophore, a hydrogen bond donor/acceptor, and a reactive handle for further chemical modifications. The 4-amino substitution pattern is particularly common in pharmaceuticals.

Overview of Current Research Directions and Gaps for this compound

Current research involving this compound primarily revolves around its use as an intermediate in the synthesis of more complex molecules. Its bifunctional nature, with a reactive secondary amine in the pyrrolidine ring and a primary aromatic amine, allows for a variety of chemical transformations.

A significant research gap is the lack of studies focused specifically on the biological activity of this compound itself. While its constituent scaffolds are known to be part of bioactive molecules, the specific properties of this compound remain largely unexplored. Furthermore, there is a scarcity of published experimental data on its physicochemical properties.

Methodological Approaches Employed in the Study of this compound

The methodological approaches for studying this compound can be inferred from the synthesis and characterization of related compounds. The synthesis would likely involve the reaction of a suitably protected 3-hydroxypyrrolidine with a protected p-nitro or p-amino precursor, followed by deprotection steps.

Characterization of this compound and its derivatives would typically employ a range of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the N-H and O-H bonds.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be used to assess the purity of the compound.

Physicochemical Properties of this compound

Below are the predicted physicochemical properties for this compound. It is important to note that these are computationally derived and may differ from experimental values.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | smolecule.com |

| Molecular Weight | 178.23 g/mol | smolecule.com |

| XLogP3 | 0.9 | smolecule.com |

| Hydrogen Bond Donor Count | 2 | smolecule.com |

| Hydrogen Bond Acceptor Count | 3 | smolecule.com |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 178.110613074 g/mol | smolecule.com |

| Monoisotopic Mass | 178.110613074 g/mol | smolecule.com |

| Topological Polar Surface Area | 41.6 Ų | PubChem |

| Heavy Atom Count | 13 | smolecule.com |

| Formal Charge | 0 | PubChem |

| Complexity | 169 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 1 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 179.11789 | 138.2 |

| [M+Na]⁺ | 201.09983 | 144.9 |

| [M-H]⁻ | 177.10333 | 141.8 |

| [M+NH₄]⁺ | 196.14443 | 157.5 |

| [M+K]⁺ | 217.07377 | 141.7 |

| [M+H-H₂O]⁺ | 161.10787 | 131.3 |

| [M+HCOO]⁻ | 223.10881 | 159.7 |

| [M+CH₃COO]⁻ | 237.12446 | 179.1 |

| [M+Na-2H]⁻ | 199.08528 | 141.4 |

| [M]⁺ | 178.11006 | 132.9 |

| [M]⁻ | 178.11116 | 132.9 |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-aminophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXNLJITQBHSMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610646 | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503457-32-7 | |

| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Aminophenyl 3 Pyrrolidinol and Its Derivatives

Established Synthetic Routes to the Core 1-(4-Aminophenyl)-3-pyrrolidinol Structure

The construction of the this compound core typically involves the formation of the pyrrolidine (B122466) ring and the introduction of the 4-aminophenyl substituent at the nitrogen atom. The order of these steps can vary depending on the chosen synthetic pathway.

Conventional Multistep Synthesis Approaches

Conventional methods for synthesizing this compound often rely on a multi-step sequence. A common and well-established strategy involves the initial synthesis of the pyrrolidine-3-ol core, followed by N-arylation, and finally, a functional group transformation on the aromatic ring.

A representative synthetic route begins with a commercially available starting material, such as 3-pyrrolidinol. The secondary amine of the pyrrolidine ring can undergo a nucleophilic aromatic substitution reaction with an activated aryl halide, typically 4-fluoronitrobenzene. The electron-withdrawing nitro group facilitates this substitution. The reaction is usually carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

The resulting intermediate, 1-(4-nitrophenyl)-3-pyrrolidinol, is then subjected to a reduction of the nitro group to an amine. This reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com Other reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed. This final step yields the target compound, this compound.

An alternative conventional approach involves the reaction of epichlorohydrin (B41342) with p-nitroaniline, followed by cyclization to form the pyrrolidine ring. This method builds the heterocyclic system with the substituted phenyl group already in place.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 3-Pyrrolidinol, 4-Fluoronitrobenzene | K2CO3, DMF, heat | 1-(4-Nitrophenyl)-3-pyrrolidinol |

| 2 | 1-(4-Nitrophenyl)-3-pyrrolidinol | H2, Pd/C, Ethanol (B145695) | This compound |

Stereoselective Synthesis Strategies for Chiral Centers

The 3-position of the pyrrolidinol ring is a chiral center, meaning that this compound can exist as two enantiomers, (R)- and (S)-1-(4-aminophenyl)-3-pyrrolidinol. The biological activity of chiral molecules is often enantiomer-dependent, making stereoselective synthesis a critical aspect of its preparation.

One common strategy for obtaining enantiomerically pure this compound is to start with a chiral precursor. For instance, (R)- or (S)-3-pyrrolidinol, which are commercially available or can be synthesized from chiral starting materials like L- or D-aspartic acid, can be used in the N-arylation reaction described previously. This approach transfers the chirality from the starting material to the final product.

Another powerful method for stereoselective synthesis is the use of asymmetric catalysis. For example, the asymmetric reduction of a precursor ketone, 1-(4-aminophenyl)pyrrolidin-3-one, using a chiral reducing agent or a catalyst can afford one enantiomer of the desired alcohol in excess.

Furthermore, kinetic resolution of a racemic mixture of this compound or its precursors can be employed. This can be achieved using chiral resolving agents or through enzymatic reactions that selectively transform one enantiomer, allowing for the separation of the other.

A practical synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been demonstrated starting from readily available 4-oxo-l-proline (B3425592) derivatives, showcasing a strategy that could be adapted for stereocontrol. nih.gov

Chemo-Enzymatic and Biocatalytic Synthesis Routes

Chemo-enzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions.

For the synthesis of chiral 3-hydroxypyrrolidines, which are key intermediates, biocatalytic hydroxylation of N-substituted pyrrolidines has been reported. While a specific biocatalytic route to this compound is not extensively documented, the principles can be applied. For example, a biocatalyst could be used for the enantioselective reduction of 1-(4-aminophenyl)pyrrolidin-3-one to afford either the (R)- or (S)-enantiomer of the final product.

The use of biocatalysis is a growing field in the synthesis of amine-containing pharmaceuticals, offering a greener alternative to transition metal-catalyzed routes and providing excellent stereocontrol. mdpi.comresearchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, several strategies can be employed to make the process more environmentally benign.

The use of catalytic methods, especially those with high turnover numbers and selectivity, is a cornerstone of green chemistry. The "borrowing hydrogen" methodology, which uses catalysts to transiently remove hydrogen from an alcohol to form an aldehyde in situ for subsequent reaction, is an atom-economical way to form C-N bonds. This has been applied to the synthesis of pyrrolidines from diols and amines. organic-chemistry.org

The use of renewable starting materials and energy sources, such as solar energy, are also emerging as green alternatives. nih.gov

Synthesis of Analogs and Structural Derivatives of this compound

The synthesis of analogs and structural derivatives of this compound is crucial for exploring its potential applications, for example, in drug discovery, by understanding structure-activity relationships.

Design Principles for Novel Analog Synthesis Based on Scaffold Modification

The design of novel analogs of this compound typically involves modifications at three main positions: the phenyl ring, the pyrrolidine ring, and the hydroxyl group.

Modification of the Phenyl Ring: Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule. This can be achieved by starting with appropriately substituted anilines in the N-arylation step. For example, using a substituted 4-fluoronitrobenzene derivative would lead to a corresponding substituted this compound analog after reduction.

Modification of the Pyrrolidine Ring: The pyrrolidine ring can be modified by introducing substituents at positions 2, 4, or 5. This can be achieved by starting with a substituted pyrrolidine-3-ol or by employing synthetic routes that allow for the introduction of substituents during the ring-forming step. For instance, starting from a substituted proline or hydroxyproline (B1673980) derivative can lead to a variety of substituted pyrrolidine scaffolds.

Modification of the Hydroxyl Group: The hydroxyl group at the 3-position can be esterified, etherified, or replaced with other functional groups to explore the impact of this group on the molecule's properties. For example, a Mitsunobu reaction can be used to invert the stereochemistry of the hydroxyl group or to introduce other nucleophiles.

A general approach to enantiopure 1-aminopyrrolizidines has been developed, which could be adapted for the synthesis of complex analogs. nih.gov The design of novel compounds often utilizes computational methods to predict the effect of structural modifications on the desired properties.

Functionalization Strategies for the Pyrrolidine Ring System

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common feature in many biologically active compounds and natural products. nih.govnih.gov Its functionalization is a key aspect of creating diverse chemical libraries for drug discovery.

One-pot methods have been developed for the direct arylation of the α-position of the pyrrolidine ring. nih.gov This can be achieved using a quinone monoacetal as an oxidant and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. nih.gov This approach offers a greener alternative to metal-mediated functionalization. nih.gov Furthermore, the N-aryl group from α-arylated pyrrolidines can be efficiently removed, allowing for further modifications. nih.gov

Another strategy involves the [3+2] cycloaddition reaction. For instance, highly functionalized chiral pyrrolidine derivatives can be synthesized through a phosphine-catalyzed diastereoselective and enantioselective [3+2] annulation between N-tosylaldimine derivatives and vinylcyclopropane (B126155) derivatives. researchgate.net

The ring contraction of pyridines presents a novel route to functionalized pyrrolidines. Photoirradiation of a pyridine (B92270) and a silylborane can yield a pyrrolidine derivative. nih.gov This method is scalable and tolerates various functional groups, including alkyl chlorides, alkenes, and alkynes, providing building blocks for complex alkaloid synthesis. nih.gov

The introduction of substituents at various positions of the pyrrolidine ring can be achieved through different synthetic routes. For example, 2-substituted pyrrolidines can be prepared from carbonyl compounds and 3-chloropropylamine. organic-chemistry.org Additionally, a rhodium-catalyzed [4+1] cycloaddition of 3-methyleneazetidines to diazo compounds yields 4-methyleneproline (B1208900) derivatives. organic-chemistry.org

Table 1: Examples of Functionalized Pyrrolidine Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| α-Aryl-substituted pyrrolidines | One-pot α-arylation | Quinone monoacetal, DABCO | nih.gov |

| Chiral pyrrolidines | [3+2] Cycloaddition | Phosphine catalyst, N-tosylaldimines, vinylcyclopropanes | researchgate.net |

| Functionalized pyrrolidines | Pyridine ring contraction | Silylborane, photoirradiation | nih.gov |

| 2-Substituted pyrrolidines | Reaction with carbonyls | 3-chloropropylamine | organic-chemistry.org |

| 4-Methyleneproline derivatives | [4+1] Cycloaddition | Rhodium catalyst, 3-methyleneazetidines, diazo compounds | organic-chemistry.org |

Chemical Modifications of the Aminophenyl Moiety

The aminophenyl group of this compound is also a prime site for chemical modification, enabling the synthesis of a wide array of derivatives with potentially enhanced biological activities.

A common modification is the acylation of the amino group. For example, new amide derivatives have been prepared by the direct reflux condensation of a bis-chalcone, 3,3'-(1,4-phenylene) bis(1-(4-aminophenyl) prop-2-en-1-one), with various carboxylic acids in the presence of sodium hydroxide. researchgate.net

Derivatization of the amino group can also be employed to improve analytical properties. The use of N-(4-aminophenyl)piperidine as a derivatization tag has been shown to enhance the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.gov This strategy significantly increases the sensitivity of detection for compounds that are otherwise difficult to analyze. nsf.gov

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening. This technique has been successfully applied to the synthesis of benzanilide (B160483) libraries. nih.gov The process involves attaching anilines to a resin via reductive amination, followed by acylation with nitrobenzoyl chloride. nih.gov Subsequent reduction of the nitro group and alkylation of the resulting amine allows for the introduction of further diversity. nih.gov Finally, the products are cleaved from the resin to yield the library members. nih.gov

Stepwise solid-phase peptide synthesis (SPPS) techniques have also been used to create peptidic chains composed of various chromophores, demonstrating the versatility of this method in combining different molecular building blocks. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving desired products. The synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be precursors to pyrrolidine derivatives, is proposed to occur via an acid-catalyzed condensation of an aromatic aldehyde and an aniline (B41778) to form an imine intermediate. beilstein-journals.org This is followed by protonation to an iminium species, which is then attacked by an enol derivative of ethyl 2,4-dioxovalerate. beilstein-journals.org

In the synthesis of pyrrolo[3,4-b]pyridin-5-ones, a triple domino sequence of acylation, intramolecular Diels-Alder reaction, and retro-Michael cycloreversion is involved. nih.gov The initial step is the formation of a 5-aminooxazole from an aldehyde, an amine, and an alpha-isocyanoacetamide, a reaction that can be accelerated by ammonium (B1175870) chloride. nih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Final Product

The purity of synthetic compounds is paramount, especially in medicinal chemistry. A combination of chromatographic and crystallization techniques is often employed to isolate and purify intermediates and the final product.

Chromatographic Methods for Compound Separation

Chromatographic techniques are widely used for the separation and analysis of synthetic compounds. mdpi.com

Column Chromatography: This is a standard method for purifying crude reaction mixtures. For example, after a silver-catalyzed radical aminofluorination of unactivated alkenes to produce fluorinated pyrrolidin-2-ones, the crude product is purified by column chromatography on silica (B1680970) gel. amazonaws.com Similarly, in the synthesis of 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones, the final products are purified by silica gel column chromatography. clockss.org

Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry (LC/ESI-MS/MS): This powerful analytical technique is used for the sensitive detection and enantiomeric separation of chiral carboxylic acids after derivatization with reagents like (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC coupled with densitometry is a rapid and sensitive method for the quantification of bioactive compounds. mdpi.com

Crystallization Techniques for High Purity

Crystallization is a crucial technique for obtaining high-purity solid compounds. Recrystallization from a suitable solvent or solvent mixture is a common final purification step. For instance, a newly synthesized amide derivative was recrystallized from a mixture of ethanol and water to obtain the pure product. researchgate.net

Molecular Mechanisms of Biological Activity of 1 4 Aminophenyl 3 Pyrrolidinol

Investigation of Cellular Targets and Receptor Interactions

The aminophenylpyrrolidinol scaffold is a key structural motif in the development of various pharmacologically active agents. Research has explored its potential to interact with a range of biological targets.

While direct studies on 1-(4-Aminophenyl)-3-pyrrolidinol's broad GPCR modulation are not extensively documented, its structural analogs have been investigated for their affinity towards specific GPCRs. For instance, derivatives of this compound have been synthesized and evaluated for their activity at serotonin (B10506) receptors, which are a class of GPCRs. The core structure is considered a viable scaffold for developing ligands with potential activity at these receptors.

There is a scarcity of direct evidence in the public domain detailing the effects of this compound on ligand-gated and voltage-gated ion channels. Research has not prominently featured this specific compound in studies of ion channel regulation.

A significant area of investigation for derivatives of this compound is their role as enzyme inhibitors. Notably, this scaffold has been utilized in the design of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and Bruton's tyrosine kinase (BTK).

For example, chiral (R)-3-amino-1-(substituted phenyl)pyrrolidines, which are structurally related to this compound, have been synthesized and identified as potent inhibitors of dipeptidyl peptidase-IV. The aminopyrrolidine moiety is a key pharmacophore that interacts with the active site of the enzyme.

Furthermore, derivatives incorporating the 1-phenyl-3-pyrrolidinyl scaffold have been explored as inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling. These inhibitors often feature modifications to the aminophenyl group to enhance binding affinity and selectivity.

Detailed investigations into the binding of this compound to nuclear receptors and its subsequent effects on transcriptional regulation are not well-documented in the scientific literature.

Signaling Pathway Perturbations Induced by this compound

Given the role of this compound derivatives as enzyme inhibitors, their primary impact on signaling pathways is through the modulation of these enzymatic targets.

For instance, by inhibiting DPP-IV, derivatives of this compound can influence the incretin (B1656795) signaling pathway. DPP-IV is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion.

Similarly, the inhibition of BTK by derivatives of this compound directly perturbs the B-cell receptor (BCR) signaling pathway. BTK is a key kinase downstream of the BCR, and its inhibition blocks the signaling cascade that leads to B-cell proliferation, survival, and activation. This has therapeutic implications in the context of B-cell malignancies and autoimmune diseases.

MAPK/ERK Signaling Pathway Involvement

There is currently no available research data to suggest the involvement of this compound with the MAPK/ERK signaling pathway. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. While many chemical compounds are known to modulate this pathway, specific studies on the interaction of this compound with key proteins in this cascade, such as Ras, Raf, MEK, and ERK, have not been published.

PI3K/Akt/mTOR Pathway Interplay

The interplay between this compound and the PI3K/Akt/mTOR pathway remains uninvestigated. This pathway is central to regulating cell growth, metabolism, and survival. The Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), and the mammalian Target of Rapamycin (mTOR) are key components of this signaling network. At present, there are no scientific reports detailing whether this compound acts as an inhibitor or activator of this pathway, or its effects on downstream targets.

NF-κB Pathway Modulation

The modulatory effects of this compound on the NF-κB pathway have not been documented in scientific literature. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, immune function, and cell survival. The mechanism of action for many anti-inflammatory compounds involves the inhibition of NF-κB activation. However, no studies have been found that explore the impact of this compound on the activation and translocation of NF-κB or the expression of its target genes.

JAK/STAT Signaling Cascade Investigations

Investigations into the interaction of this compound with the JAK/STAT signaling cascade have not been reported. The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for transmitting information from extracellular chemical signals to the nucleus, playing a pivotal role in immunity, cell growth, and differentiation. There is a lack of data on whether this compound can influence the phosphorylation of JAKs or STATs, or modulate the expression of STAT-responsive genes.

Apoptotic and Autophagic Pathway Inductions

The capacity of this compound to induce apoptosis or autophagy has not been a subject of published research. Apoptosis (programmed cell death) and autophagy (a cellular degradation process) are fundamental cellular processes that are often targeted in therapeutic interventions. There is no available evidence to suggest that this compound can trigger these pathways or modulate the expression of key proteins involved, such as caspases or Beclin-1.

Cell Cycle Regulation Mechanisms

The mechanisms by which this compound may regulate the cell cycle are currently unknown. The cell cycle is a tightly controlled process involving a series of events that lead to cell division and proliferation. Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (CDKs). No studies have been performed to assess the effect of this compound on the expression or activity of these regulatory proteins or its impact on cell cycle progression.

TGF-beta/Smad Pathway Investigations

There is a lack of specific research investigating the role of this compound in the Transforming Growth Factor-beta (TGF-beta)/Smad pathway. The TGF-beta signaling pathway is crucial for a multitude of cellular functions, including cell growth, differentiation, and apoptosis. The Smad family of proteins are key intracellular mediators of TGF-beta signaling. To date, no published studies have explored whether this compound can modulate the phosphorylation of Smad proteins or influence the transcriptional activity of TGF-beta target genes.

Gene Expression and Proteomic Profiling in Response to this compound

Currently, there is no available research data detailing the specific changes in gene expression or the broader proteomic landscape in cells or tissues exposed to this compound. Studies that would typically employ techniques such as microarray analysis, RNA-sequencing for transcriptomics, or mass spectrometry-based proteomics to identify up-regulated or down-regulated genes and proteins have not been published for this particular compound.

Consequently, no data tables of differentially expressed genes or proteins can be provided. The identification of specific biological pathways and cellular processes modulated by this compound at the gene and protein level awaits future investigation.

Epigenetic Modifications and Chromatin Remodeling Induced by this compound

Similarly, the epigenetic impact of this compound is an area that remains to be explored. There are no published studies investigating whether this compound can induce epigenetic modifications, such as DNA methylation or histone acetylation, or if it plays a role in chromatin remodeling. Research in this area would be crucial to understand if this compound can exert long-term effects on gene expression through epigenetic mechanisms.

Without such research, it is not possible to present findings on specific epigenetic marks or changes in chromatin structure influenced by this compound.

While the broader class of pyrrolidine (B122466) derivatives has been a subject of medicinal chemistry research with some analogs showing biological activity, this information is not directly transferable to this compound. Structure-activity relationships can be highly specific, and without direct experimental evidence, any discussion of potential effects would be purely speculative.

Further research is necessary to elucidate the molecular mechanisms of this compound and to populate the knowledge gaps highlighted in this article.

Structure Activity Relationship Sar Investigations of 1 4 Aminophenyl 3 Pyrrolidinol Derivatives

Systematic Modification of the Pyrrolidine (B122466) Moiety and its Impact on Biological Activity

The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure and the stereochemical complexity it introduces. nih.govnih.gov Systematic modifications of this ring in the 1-(4-Aminophenyl)-3-pyrrolidinol core can profoundly affect biological outcomes. The saturated nature of the pyrrolidine ring allows for a greater exploration of three-dimensional space compared to flat aromatic rings, a feature that can enhance binding to biological targets. nih.gov

Key modifications to the pyrrolidine moiety include:

Substitution at C-2, C-4, and C-5: Introducing substituents at other positions on the pyrrolidine ring can influence the molecule's interaction with target proteins. For instance, the basicity of the pyrrolidine nitrogen can be modulated by substituents at the C-2 position. nih.gov Modifications at C-4 can affect the puckering of the ring, which in turn alters the spatial orientation of other substituents. nih.gov SAR analysis of pyrrolidine-2,5-dione derivatives has shown that the nature of the substituent at the 3-position strongly influences anticonvulsant activity. nih.gov

Ring Size Variation: Expanding or contracting the pyrrolidine ring to a piperidine (B6355638) or azetidine (B1206935) ring, respectively, would alter the bond angles and conformational flexibility of the molecule. These changes can impact how the molecule fits into a receptor's binding pocket.

Modification of the 3-Hydroxyl Group: The hydroxyl group at the C-3 position is a key functional group that can participate in hydrogen bonding with a biological target. Esterification, etherification, or replacement of this group with other functionalities like an amino or fluoro group can probe the importance of this hydrogen bond interaction. For example, in pyrrolidine pentamine derivatives, modifications of functionalities have been shown to have varied effects on inhibitory properties. mdpi.comnih.gov

Table 1: Impact of Pyrrolidine Moiety Modifications on Biological Activity

| Modification Site | Type of Modification | General Impact on Biological Activity |

| C-3 Hydroxyl Group | Esterification/Etherification | May decrease activity if H-bonding is crucial; can improve lipophilicity. |

| C-3 Hydroxyl Group | Replacement with Amino Group | Introduces a basic center, potentially altering target interactions. |

| C-4 Position | Alkyl or Aryl Substitution | Influences ring conformation and can provide additional hydrophobic interactions. |

| Pyrrolidine Ring | Ring Contraction/Expansion | Alters geometry and flexibility, significantly impacting receptor fit. |

Derivatization of the Aminophenyl Group and Structure-Activity Correlations

The 4-aminophenyl group is another critical component of the molecule, offering a site for a wide range of chemical modifications. Derivatization of the primary amino group can modulate the compound's electronic properties, lipophilicity, and ability to form hydrogen bonds.

Common derivatization strategies include:

Acylation and Sulfonylation: Conversion of the amino group to an amide or sulfonamide can alter the electronic nature of the phenyl ring and introduce new hydrogen bond donor/acceptor capabilities. For instance, the synthesis of 1-[[(4-Aminophenyl)methyl]sulfonyl]-pyrrolidine highlights the chemical tractability of this group. chemicalbook.com

Alkylation: N-alkylation of the amino group can increase steric bulk and lipophilicity, which may enhance or disrupt binding depending on the topology of the receptor pocket.

Substitution on the Phenyl Ring: Introducing substituents on the phenyl ring can influence the pKa of the amino group and create additional interactions with the target. For example, in a series of 4-aminoquinoline (B48711) derivatives, substitutions on the quinoline (B57606) ring were found to be crucial for antibacterial activity. mdpi.com Similarly, for 4-aminopyridine (B3432731) derivatives, substituents at the 3-position significantly affected their potency as K+ channel blockers. biorxiv.org

The use of an N-(4-aminophenyl)piperidine tag in analytical chemistry to derivatize organic acids demonstrates a significant increase in sensitivity for mass spectrometric detection, highlighting how modification of this group can drastically change a molecule's physicochemical properties. nih.gov

Table 2: Structure-Activity Correlations of Aminophenyl Group Derivatization

| Derivatization Type | Example Modification | Expected Effect on Activity | Rationale |

| N-Acylation | Acetamide | Potentially altered activity profile | Changes hydrogen bonding capacity and electronic properties. |

| N-Sulfonylation | Methanesulfonamide | May enhance binding through new interactions | Introduces a strong hydrogen bond acceptor. |

| Ring Substitution | 3-Chloro or 3-Methoxy | Can increase or decrease activity | Alters electronics and provides new steric/hydrophobic interactions. |

| Amino Group Replacement | Nitro or Cyano Group | Likely to decrease activity | Drastically changes the electronic character and removes a key interaction point. |

Conformational Analysis and its Influence on Ligand-Receptor Binding

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For this compound, conformational flexibility arises from the non-planar nature of the pyrrolidine ring and the rotation around the bond connecting the phenyl ring to the pyrrolidine nitrogen.

The pyrrolidine ring can adopt various puckered conformations, often described as "pseudorotation," which influences the spatial arrangement of its substituents. nih.gov The specific conformation adopted upon binding to a receptor is often the one that maximizes favorable interactions and minimizes steric clashes. Theoretical conformational analysis of peptide analogues has been used to identify probable receptor-bound conformations. nih.gov

Molecular modeling studies are essential to understand the low-energy conformations of this compound derivatives and how these conformers might fit into a receptor's active site. nih.gov For example, docking studies on pyrrolidine derivatives have shown that bond flexibility allows the aromatic ring to orient itself into hydrophobic cavities for π-π stacking interactions. nih.gov The binding of agonists versus antagonists to receptors can induce different conformational changes in the receptor itself, a process that is dictated by the ligand's structure and conformation. escholarship.org

Stereochemical Effects on Pharmacological Profiles and Target Specificity

The C-3 position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R)-1-(4-aminophenyl)-3-pyrrolidinol and (S)-1-(4-aminophenyl)-3-pyrrolidinol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov

This difference arises because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially bind to one enantiomer over the other. The specific spatial arrangement of the hydroxyl group and the aminophenyl group relative to the pyrrolidine ring will determine the precise fit and interaction with the target.

In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug development process. The stereochemistry of substituents on the pyrrolidine ring is a key feature that can lead to different biological profiles due to different binding modes. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. uran.ua For a series of this compound analogs, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

The process involves calculating a set of molecular descriptors for each analog, which quantify various physicochemical properties such as lipophilicity (logP), electronic effects, and steric parameters. These descriptors are then used to build a mathematical model that relates them to the observed biological activity.

For instance, a QSAR study on pyrrolidine derivatives acting as α-mannosidase inhibitors suggested that the presence of polar properties on the surface and aromatic rings are important for activity. nih.gov In another study on pyridyl aminothiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were developed based on docking conformations to provide insights into the structural requirements for potent inhibition. nih.gov Such models can generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

Fragment-Based Drug Design Approaches Utilizing the this compound Scaffold

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind to a biological target. numberanalytics.com These fragments are then grown or linked together to produce a more potent lead compound. numberanalytics.com

The this compound scaffold itself can be considered a valuable fragment for FBDD campaigns. Its three-dimensional character and possession of both hydrogen bond donor and acceptor groups make it an attractive starting point. nih.gov Appropriately substituted pyrrolidines are known to provide good coverage of functional vector space for fragment optimization. nih.gov

In an FBDD approach, the this compound core could be docked into the active site of a target protein to identify initial binding modes. Subsequently, medicinal chemists could "grow" the fragment by adding substituents to the pyrrolidine or aminophenyl rings to pick up additional interactions with the protein, guided by structural information from techniques like X-ray crystallography or NMR. dovepress.com This approach allows for the efficient exploration of chemical space and can lead to the development of highly optimized and novel drug candidates. nih.gov

Computational Chemistry and Molecular Modeling Studies of 1 4 Aminophenyl 3 Pyrrolidinol

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For 1-(4-Aminophenyl)-3-pyrrolidinol, docking simulations are instrumental in identifying potential protein targets and predicting its binding mode within an active site. Given that the pyrrolidine (B122466) scaffold is a common feature in inhibitors of Dipeptidyl Peptidase IV (DPP-IV), this enzyme represents a primary hypothetical target for such studies. nih.govmdpi.com

Docking simulations would involve preparing the three-dimensional structure of this compound and docking it into the crystal structure of a target protein, such as human DPP-IV. The results would be scored based on the predicted binding affinity (e.g., in kcal/mol), providing a quantitative estimate of the interaction strength.

Ligand-Protein Interaction Analysis

Following a docking simulation, a detailed analysis of the ligand-protein interactions is crucial for understanding the basis of molecular recognition. For this compound docked into the DPP-IV active site, several key interactions would be anticipated based on the known binding modes of other pyrrolidine-based inhibitors. hilarispublisher.commdpi.com

The protonated amine of the pyrrolidine ring is expected to form crucial salt bridge interactions with the catalytic dyad residues, specifically Glutamic acid 205 (Glu205) and Glutamic acid 206 (Glu206). hilarispublisher.com The hydroxyl group on the pyrrolidinol ring can act as both a hydrogen bond donor and acceptor, potentially interacting with residues like Tyrosine 547 (Tyr547). The 4-aminophenyl group can extend into the S1 sub-pocket of the enzyme, where the amino group could form hydrogen bonds and the phenyl ring could engage in hydrophobic or pi-pi stacking interactions with aromatic residues such as Tyrosine 662 (Tyr662). mdpi.com

| Functional Group of Ligand | Potential Interacting Residue in DPP-IV | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Pyrrolidine Nitrogen (protonated) | Glu205 / Glu206 | Salt Bridge / Ionic | ~2.8 |

| Pyrrolidinol Hydroxyl (-OH) | Tyr547 | Hydrogen Bond | ~3.0 |

| Aminophenyl Amino (-NH2) | Ser630 | Hydrogen Bond | ~3.1 |

| Phenyl Ring | Tyr662 | Pi-Pi Stacking | ~4.5 |

| Phenyl Ring | Trp629 | Hydrophobic | ~5.0 |

Virtual Screening Methodologies for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The this compound structure can serve as a starting point or "scaffold" for virtual screening campaigns. By using this scaffold as a query, chemists can search for commercially or synthetically accessible compounds that share its core features but have diverse substituents, potentially leading to inhibitors with improved potency or selectivity.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability of Ligand-Receptor Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. An MD simulation of the this compound-DPP-IV complex, typically run for hundreds of nanoseconds, would reveal the stability of the binding pose and the flexibility of both the ligand and the protein.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. Such simulations can confirm whether the key interactions predicted by docking are maintained over time, providing stronger evidence for the proposed binding mode.

DFT (Density Functional Theory) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide insights into its reactivity and electronic structure.

Calculations can determine the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov The electrostatic potential map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for forming electrostatic and hydrogen bond interactions with a protein target.

| DFT-Calculated Property | Predicted Value / Information |

|---|---|

| HOMO Energy | Provides insight into electron-donating ability |

| LUMO Energy | Provides insight into electron-accepting ability |

| HOMO-LUMO Gap | Indicator of chemical reactivity and kinetic stability |

| Molecular Electrostatic Potential | Highlights regions for H-bond donating/accepting |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches for this compound

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound as a DPP-IV inhibitor would likely consist of:

A positive ionizable feature (the pyrrolidine nitrogen).

A hydrogen bond acceptor (the hydroxyl oxygen).

A hydrogen bond donor (the hydroxyl hydrogen and the amino group hydrogens).

An aromatic feature (the phenyl ring).

This model can then be used as a 3D query to screen databases for structurally diverse molecules that match the pharmacophore, representing a powerful ligand-based approach to discovering novel inhibitors. chempedia.info

In Silico Prediction of Metabolic Soft Spots and Biotransformation Pathways

In silico tools can predict the likely sites on a molecule that are susceptible to metabolic modification by enzymes such as the Cytochrome P450 family. For this compound, potential metabolic "soft spots" would include:

N-dealkylation at the pyrrolidine ring.

Oxidation of the pyrrolidine ring.

Aromatic hydroxylation of the phenyl ring.

N-acetylation or glucuronidation of the primary amino group.

Predicting these pathways is vital in early-stage drug discovery to anticipate potential metabolic liabilities and guide the design of more metabolically stable analogues. nih.gov

ADMET Prediction for Novel Derivatives (Focus on mechanistic insights into absorption, distribution, metabolism, excretion, and toxicity profiles)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to de-risk drug candidates and reduce late-stage attrition. For novel derivatives of this compound, computational, or in silico, ADMET prediction serves as a powerful tool to forecast their pharmacokinetic and toxicological profiles before their actual synthesis, thereby saving significant time and resources. These predictive models are built upon large datasets of existing experimental data and employ a range of computational methods, from quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms and molecular dynamics simulations.

The primary goal of these in silico studies is to gain mechanistic insights into how structural modifications to the parent compound, this compound, influence its ADMET characteristics. By altering substituents on the aminophenyl ring or the pyrrolidinol core, researchers can systematically probe the structure-ADMET relationships.

Absorption: The absorption of a drug candidate, particularly its oral bioavailability, is a key determinant of its therapeutic potential. Computational models predict several key parameters that govern absorption.

Intestinal Absorption: The prediction of human intestinal absorption (HIA) is crucial for orally administered drugs. Models can estimate the percentage of a compound that will be absorbed from the gut into the bloodstream. For novel derivatives of this compound, modifications that balance lipophilicity and aqueous solubility are generally sought to optimize absorption.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug absorption. In silico models can forecast the permeability of compounds across this cell monolayer, providing a mechanistic insight into their potential for passive diffusion across the intestinal epithelium.

P-glycoprotein (P-gp) Substrate and Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, thereby reducing their absorption and bioavailability. Computational tools can predict whether a novel derivative is likely to be a substrate or an inhibitor of P-gp. For instance, a study on pyrrolidine derivatives designed as Mcl-1 inhibitors assessed their potential to inhibit key metabolic enzymes, a common practice in ADMET profiling.

Distribution: Once absorbed, a drug's distribution throughout the body determines its concentration at the site of action and potential off-target effects.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is critical for drugs targeting the central nervous system (CNS) and a safety concern for non-CNS drugs. Predictive models analyze physicochemical properties such as molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors to estimate BBB penetration. For derivatives of this compound, substitutions can be strategically chosen to either enhance or limit CNS exposure based on the therapeutic goal.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins like albumin affects its free concentration and, consequently, its efficacy and clearance. QSAR models can predict the percentage of a compound that will be bound to plasma proteins.

Metabolism: Drug metabolism, primarily occurring in the liver, involves enzymatic modification of the drug molecule, which can lead to its activation, inactivation, or the formation of toxic metabolites.

Cytochrome P450 (CYP) Inhibition: The CYP enzyme family is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions. In silico models can predict the potential of novel this compound derivatives to inhibit key CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. For example, computational studies on other heterocyclic compounds have successfully predicted their inhibitory potential against various CYP isoforms.

Site of Metabolism (SOM) Prediction: Identifying which part of the molecule is most likely to be metabolized is crucial for understanding its metabolic stability and potential for generating reactive metabolites. Computational tools can predict the most probable sites of metabolism on the derivative's structure.

Excretion: The route and rate of excretion determine a drug's half-life and dosing frequency. While direct prediction of excretion pathways is complex, models can estimate properties that influence renal clearance, such as total clearance (CL_tot).

Toxicity: Predicting potential toxicity is one of the most critical applications of in silico ADMET modeling.

AMES Mutagenicity: The Ames test is a biological assay to assess the mutagenic potential of a chemical compound. Computational models can predict the outcome of this test, providing an early warning for potential carcinogenicity. Studies on various pyrrolidine derivatives have shown that these models can effectively flag compounds with potential AMES toxicity.

hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. Predictive models are routinely used to assess the risk of hERG inhibition for new chemical entities. Similar to other pyrrolidine-based compounds, novel derivatives of this compound would be screened for this potential liability.

Hepatotoxicity: Drug-induced liver injury (DILI) is a major reason for drug withdrawal. While challenging to predict, some computational models can provide an indication of a compound's potential to cause liver damage.

Skin Sensitization: For topically applied drugs or in cases of occupational exposure, the potential to cause skin sensitization is an important toxicological endpoint

Preclinical Research Methodologies and Findings for 1 4 Aminophenyl 3 Pyrrolidinol

In Vitro Cellular Assays and Models for Efficacy and Mechanism Elucidation

In vitro cellular assays are fundamental in preclinical research, providing the initial assessment of a compound's biological activity in a controlled, non-living system. These assays are crucial for determining potential efficacy and understanding the molecular mechanisms by which a compound like 1-(4-Aminophenyl)-3-pyrrolidinol may exert its effects. This is achieved by studying its impact on cultured cells.

Cell Proliferation, Viability, and Cytotoxicity Studies

Cell proliferation, viability, and cytotoxicity assays are foundational in drug discovery to determine a compound's effect on cell growth and health. These studies are essential for identifying potential therapeutic agents, particularly in oncology, where inhibiting cancer cell proliferation is a primary goal.

Methodologies:

Cell Proliferation Assays: These assays measure the increase in cell number over time. Common methods include direct cell counting or indirect methods that measure DNA synthesis. For example, the Bromodeoxyuridine (BrdU) uptake assay involves incorporating BrdU, a synthetic nucleoside, into newly synthesized DNA, which can then be detected with specific antibodies.

Cell Viability Assays: These assays distinguish between live and dead cells, often by measuring metabolic activity. Healthy, metabolically active cells can reduce substrates like tetrazolium salts or resazurin (B115843) into colored or fluorescent products, providing a quantifiable measure of the viable cell population.

Cytotoxicity Assays: These assays quantify the degree to which a compound is toxic to cells. A common method is the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from cells with damaged membranes.

If this compound were to be evaluated, these assays would determine its concentration-dependent effects on various cell lines, identifying whether it inhibits cell growth, kills cells, or is largely inert.

Hypothetical Data Table for Cell Viability (MTT Assay):

| Concentration of this compound (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |

| 0 (Control) | 100 | 100 |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 50 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

This table illustrates how data on cell viability would be presented. Currently, no specific data is available for this compound.

Apoptosis and Necrosis Pathway Analysis

Understanding the mode of cell death induced by a compound is critical. Apoptosis is a programmed, controlled form of cell death, whereas necrosis is an uncontrolled form that can lead to inflammation. Assays in this category would investigate whether this compound induces cell death and through which pathway.

Methodologies:

Caspase Activation Assays: Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm an apoptotic mechanism.

Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Mitochondrial Membrane Potential (MMP) Assays: Disruption of the MMP is an early event in apoptosis. Dyes like JC-1 can be used to measure changes in mitochondrial health.

These analyses would reveal the specific molecular pathways activated by this compound to induce cell death, providing insight into its mechanism of action.

Cell Migration, Invasion, and Adhesion Assays

These assays are particularly relevant in cancer research, as they model key processes involved in metastasis. They are used to evaluate the potential of a compound to inhibit the spread of cancer cells.

Methodologies:

Wound Healing (Scratch) Assay: A "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time in the presence or absence of the test compound.

Transwell Migration and Invasion Assays: These assays use a chamber with a porous membrane. For migration, cells are placed in the upper chamber and their movement towards a chemoattractant in the lower chamber is quantified. For invasion, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), and the assay measures the ability of cells to degrade the ECM and migrate through.

Adhesion Assays: These assays measure the ability of cells to attach to an ECM-coated surface or to a monolayer of other cells, such as endothelial cells, which is a critical step in metastasis.

Through these assays, researchers could determine if this compound has anti-metastatic potential by interfering with cell motility and invasion.

Hypothetical Data Table for Transwell Invasion Assay:

| Treatment | Cell Line | Number of Invading Cells (per field) | % Inhibition |

| Vehicle (Control) | MDA-MB-231 | Data Not Available | 0 |

| This compound (10 µM) | MDA-MB-231 | Data Not Available | Data Not Available |

| This compound (50 µM) | MDA-MB-231 | Data Not Available | Data Not Available |

This table is an example of how invasion assay data would be structured. No specific findings are currently available for this compound.

Reporter Gene Assays for Pathway Activation and Gene Expression

Reporter gene assays are powerful tools to monitor the activation or inhibition of specific signaling pathways. They work by linking the expression of an easily measurable "reporter" protein (like luciferase or green fluorescent protein) to a specific genetic regulatory element that is responsive to a signaling pathway of interest.

Methodologies:

Pathway-Specific Reporter Constructs: Cells are engineered to contain a plasmid where a promoter or response element for a specific transcription factor (e.g., NF-κB, AP-1, STAT3) drives the expression of a reporter gene.

Assay Procedure: These engineered cells would be treated with this compound. An increase or decrease in the reporter signal (e.g., light output from luciferase) would indicate that the compound modulates the activity of that specific signaling pathway.

This methodology would allow for the screening of this compound against a panel of key cellular signaling pathways to identify its molecular targets and mechanism of action.

Co-culture and 3D Cell Culture Models for Complex Biological Systems

Traditional 2D cell culture models lack the complexity of a native tissue environment. Co-culture and 3D cell culture models provide more physiologically relevant systems to study a compound's effects.

Methodologies:

Co-culture Systems: These involve growing two or more different cell types together to mimic the cellular interactions within a tissue. For example, cancer cells could be co-cultured with fibroblasts or immune cells to study the effect of this compound on the tumor microenvironment.

3D Spheroid Models: Cells can be grown in conditions that promote their aggregation into three-dimensional spheroids. These models mimic the structure of small avascular tumors, including gradients of oxygen and nutrients. A compound's ability to penetrate the spheroid and affect cells in different layers can be assessed.

Organ-on-a-Chip: These are microfluidic devices that culture cells in a way that simulates the architecture and function of human organs, providing an even more advanced model for predicting a compound's effects in vivo.

Utilizing these advanced models would offer a more accurate prediction of how this compound might behave in a complex biological system.

Target Occupancy and Engagement Assays

Once a potential molecular target for a compound is identified, it is crucial to confirm that the compound physically binds to this target within a cellular context. Target engagement assays measure this direct interaction.

Methodologies:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified. An increase in the protein's thermal stability in the presence of this compound would confirm target engagement.

Bioluminescence Resonance Energy Transfer (BRET): This is a proximity-based assay where the target protein is fused to a luciferase enzyme and a tracer ligand is labeled with a fluorescent molecule. If the test compound displaces the tracer from the target, the BRET signal will be lost in a dose-dependent manner.

These assays provide definitive evidence that a compound interacts with its intended target in a biologically relevant environment, a critical step in validating its mechanism of action.

In Vivo Animal Models for Efficacy and Mechanism Elucidation of this compound

While specific in vivo studies for this compound are not documented in publicly accessible literature, the evaluation of its efficacy and mechanism of action would likely involve a series of well-established animal models, particularly if its therapeutic target is the MCH-R1, as suggested by its structural similarity to known antagonists. nih.gov

Disease-Specific Murine Models and Other Relevant Species

Given that MCH-R1 antagonists have been primarily investigated for the treatment of obesity and metabolic disorders, the preclinical assessment of this compound would likely employ rodent models that mimic these conditions. uzh.chnih.govresearchgate.net

Commonly used models include:

Diet-Induced Obesity (DIO) Models: Rats and mice, particularly strains like the C57BL/6J mouse and the Sprague-Dawley or Wistar rat, are frequently used. uzh.chcriver.com These animals develop obesity and other features of metabolic syndrome when fed a high-fat diet, providing a relevant physiological context to test the efficacy of potential anti-obesity agents. criver.comlabanimal.co.kr

Genetic Models of Obesity: Strains such as the Zucker fatty rat, which has a mutation in the leptin receptor gene, are also valuable. nih.govnih.gov These models exhibit early-onset obesity and insulin (B600854) resistance, allowing for the investigation of the compound's effects on genetically driven metabolic dysregulation. nih.gov

Models for Other CNS Indications: As MCH-R1 is also implicated in mood and anxiety disorders, animal models for depression and anxiety, such as the forced swim test or elevated plus-maze, might also be utilized to explore the broader pharmacological profile of the compound. doi.org

Wistar rats have been specifically mentioned in the in vivo efficacy studies of a close structural analog, demonstrating the relevance of this species in the preclinical evaluation of this class of compounds. nih.gov

Pharmacodynamic Marker Identification and Measurement

Pharmacodynamic markers are crucial for demonstrating that a drug is engaging its target and eliciting the desired biological response. For a compound like this compound, particularly if acting as an MCH-R1 antagonist, these markers would be assessed to establish a dose-response relationship and to understand its mechanism of action.

Key pharmacodynamic markers would likely include:

Receptor Occupancy: Determining the extent to which the compound binds to the MCH-R1 in the brain at various doses is a primary pharmacodynamic endpoint. This can be measured ex vivo through techniques like autoradiography following in vivo drug administration. doi.org

Functional Antagonism: In vitro assays are used to determine the compound's potency in blocking the action of melanin-concentrating hormone at its receptor. The inhibitory constant (Ki) is a key parameter derived from these studies. For instance, a derivative of the closely related 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine showed a Ki of 2.3 nM, indicating high-affinity binding to the MCH-R1 receptor. nih.gov

Physiological and Behavioral Changes: In animal models of obesity, key efficacy readouts would include changes in body weight, food and water intake, and fat mass. frontiersin.orgnih.gov For a structural analog of this compound, in vivo efficacy in rats was demonstrated, suggesting that these are relevant markers for this chemical class. nih.gov Improvements in metabolic parameters such as blood glucose, insulin, and lipid levels would also be important indicators of efficacy. frontiersin.org

Table 1: Representative Pharmacodynamic Data for a Structurally Similar MCH-R1 Antagonist

| Parameter | Value | Species | Notes |

| Ki (MCH-R1) | 2.3 nM | - | Demonstrates high-affinity binding to the target receptor. |

| Oral Bioavailability | 32% | Rat | Indicates the fraction of the drug that reaches systemic circulation after oral administration. |

| In Vivo Efficacy | Demonstrated | Rat | Suggests the compound has the desired therapeutic effect in a living organism. |

Data from a study on a derivative of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine. nih.gov

Histopathological, Immunohistochemical, and Molecular Analysis of Tissues

To assess both the efficacy and potential toxicity of this compound, a thorough examination of various tissues collected from in vivo studies is standard practice.

Histopathology: This involves the microscopic examination of stained tissue sections to identify any drug-induced changes in organ structure or cellular morphology. elsevier.com Tissues from major organs such as the liver, kidneys, heart, and brain would be scrutinized for any signs of pathology. In the context of MCH-R1 antagonists, specific attention might be paid to adipose tissue to assess changes in adipocyte size and number, and to the liver to look for improvements in diet-induced steatosis (fatty liver). frontiersin.org

Immunohistochemistry (IHC): This technique uses antibodies to visualize the presence and location of specific proteins within tissues. IHC could be employed to confirm target engagement by, for example, measuring changes in the expression or localization of MCH-R1 or downstream signaling molecules in response to treatment.

Molecular Analysis: Techniques such as quantitative polymerase chain reaction (qPCR) or Western blotting could be used to measure changes in gene and protein expression in relevant tissues. For an MCH-R1 antagonist, this might involve analyzing the expression of genes involved in appetite regulation, energy expenditure, and metabolism in the hypothalamus and other brain regions.

While no specific histopathological or immunohistochemical data for this compound are available, these methods are fundamental in the preclinical evaluation of any new chemical entity. elsevier.com

Imaging Techniques (e.g., PET, SPECT) for In Vivo Distribution and Target Engagement

Non-invasive imaging techniques play a crucial role in modern drug development, allowing for the real-time visualization of a drug's distribution in the body and its interaction with its target.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These highly sensitive imaging modalities would be invaluable for studying the in vivo properties of this compound. By labeling the compound with a positron-emitting (for PET) or gamma-emitting (for SPECT) isotope, researchers can track its journey through the body, measure its concentration in different organs, and confirm that it crosses the blood-brain barrier to reach its presumed target in the central nervous system. nih.govnih.gov

PET studies with radiolabeled MCH-R1 antagonists have been conducted to assess their suitability for in vivo imaging of this receptor. nih.govresearcher.life Such studies would be essential to confirm that this compound engages the MCH-R1 in a dose-dependent and specific manner in a living organism. While specific PET or SPECT studies for this compound have not been reported, the development of a suitable radioligand based on its structure would be a logical step in its preclinical development. nih.gov

Metabolic Fate and Biotransformation Pathways of this compound

Understanding how a drug is metabolized is a critical component of preclinical research, as it influences the compound's efficacy, safety, and duration of action. The metabolic profile of this compound has not been specifically described in the literature. However, its chemical structure, featuring a pyrrolidine (B122466) ring and an aminophenyl group, suggests several likely metabolic pathways. nih.govwikipedia.org

Cytochrome P450 Enzyme Interaction and Metabolic Stability Studies

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. nih.govyoutube.com In vitro studies using human liver microsomes or recombinant CYP enzymes are typically conducted to identify which specific CYP isoforms are involved in a drug's metabolism and to assess its metabolic stability. researchgate.net

For this compound, metabolic reactions would likely involve:

Oxidation of the Pyrrolidine Ring: The pyrrolidine moiety can undergo various oxidative reactions, including hydroxylation at different positions on the ring. nih.gov

Metabolism of the Aminophenyl Group: The primary aromatic amine is susceptible to N-acetylation, N-oxidation, and hydroxylation of the phenyl ring. nih.gov

Phase II Conjugation: The hydroxyl group on the pyrrolidine ring and any newly introduced hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Identifying the specific CYP enzymes responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. nih.govyoutube.com For example, if it is primarily metabolized by CYP3A4, co-administration with a strong inhibitor or inducer of this enzyme could significantly alter its plasma concentrations.

Table 2: Major Human Cytochrome P450 Enzymes and Their Relevance in Drug Metabolism

| CYP Isoform | Approximate Contribution to Drug Metabolism | Common Substrates |

| CYP3A4/5 | ~40-50% | A wide variety of drugs, including many statins, calcium channel blockers, and benzodiazepines. |

| CYP2D6 | ~20-30% | Many antidepressants, antipsychotics, and beta-blockers. |

| CYP2C9 | ~10% | Warfarin, non-steroidal anti-inflammatory drugs (NSAIDs). |

| CYP2C19 | ~5% | Proton pump inhibitors, clopidogrel. |

| CYP1A2 | ~5% | Caffeine, theophylline. |

This table provides a general overview of the major drug-metabolizing CYP enzymes. The specific enzymes involved in the metabolism of this compound would need to be determined through dedicated in vitro studies.

Identification and Profiling of Metabolites

The initial step in understanding the in vivo fate of this compound would involve the identification and characterization of its metabolites. This process is crucial as metabolites can be responsible for both the therapeutic effects and the toxicity of the parent compound.

Methodologies:

In Vitro Metabolism Studies: The primary approach involves incubating this compound with various in vitro systems, such as liver microsomes, S9 fractions, and hepatocytes from different species (including human). These systems contain the primary drug-metabolizing enzymes.

Analytical Techniques: The incubated samples would be analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). These techniques allow for the separation and structural elucidation of potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Metabolite Profiling: Following administration to preclinical species (e.g., rats, mice), biological samples such as plasma, urine, and feces would be collected over time. These samples would then be analyzed using the same advanced analytical techniques to identify the metabolites formed in a whole-organism setting.

Hypothetical Metabolite Profile of this compound: Given its chemical structure, potential metabolic pathways for this compound could include:

Phase I Reactions: Oxidation of the pyrrolidinol ring, N-dealkylation, or hydroxylation of the aminophenyl group.

Phase II Reactions: Conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid or sulfate.

A data table summarizing potential metabolites would be generated, as shown below.

| Putative Metabolite | Molecular Formula | Biotransformation |

| M1 | C10H12N2O2 | Hydroxylation on the phenyl ring |

| M2 | C10H12N2O2 | Oxidation of the pyrrolidinol ring |

| M3 | C16H20N2O7 | Glucuronide conjugate |

| M4 | C10H12N2O4S | Sulfate conjugate |

Note: This table is purely illustrative and not based on experimental data for this compound.

Enzyme Kinetics of Metabolic Conversions

Once metabolites are identified, the next step is to characterize the kinetics of the enzymes responsible for their formation. This provides insights into the rate of metabolism, potential for drug-drug interactions, and inter-individual variability.

Methodologies:

Reaction Phenotyping: This involves using a panel of recombinant human cytochrome P450 (CYP) enzymes to identify which specific isoforms are responsible for the metabolism of this compound.

Kinetic Parameter Determination: By incubating varying concentrations of the compound with liver microsomes or specific CYP enzymes, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) would be determined. The intrinsic clearance (CLint) can then be calculated as Vmax/Km.

Excretion Pathways and Clearance Mechanisms

Understanding how this compound and its metabolites are eliminated from the body is a critical component of its preclinical evaluation.

Methodologies:

Mass Balance Studies: A radiolabeled version of this compound would be administered to preclinical species. Urine, feces, and expired air would be collected to determine the primary routes and extent of excretion.

Identification of Transporters: In vitro studies using cell lines overexpressing specific uptake and efflux transporters (e.g., P-gp, BCRP, OATPs) would be conducted to determine if this compound is a substrate for these transporters, which can influence its distribution and clearance.

Toxicological Mechanism Investigations of this compound

A thorough toxicological assessment is paramount to ensure the safety of a new chemical entity.

Genotoxicity and Mutagenicity Assessment Methodologies

Genotoxicity assays are designed to detect the potential of a compound to damage DNA, which can lead to mutations and cancer.

Standard Battery of Tests: